4-Chloro-2-methyl-5-nitrobenzonitrile
Overview
Description
4-Chloro-2-methyl-5-nitrobenzonitrile is an organic compound with the molecular formula C8H5ClN2O2. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-methyl-5-nitrobenzonitrile can be synthesized through several methods. One common method involves the nitration of 4-chloro-2-methylbenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration of the benzene ring.
Another method involves the chlorination of 2-methyl-5-nitrobenzonitrile using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction also requires careful temperature control to prevent over-chlorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, with stringent control over reaction conditions to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 4-Chloro-2-methyl-5-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: 4-Chloro-2-methyl-5-nitrobenzoic acid.
Scientific Research Applications
4-Chloro-2-methyl-5-nitrobenzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-methyl-5-nitrobenzonitrile depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or interact with specific proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the nitrile group can participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzonitrile: Similar structure but with different substitution pattern.
4-Amino-2-chlorobenzonitrile: Contains an amino group instead of a nitro group.
4-Chloro-3-methoxy-5-nitrobenzamide: Contains a methoxy group and an amide group.
Uniqueness
4-Chloro-2-methyl-5-nitrobenzonitrile is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
4-chloro-2-methyl-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-5-2-7(9)8(11(12)13)3-6(5)4-10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKOLWLJMJBJPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443037 | |
Record name | 4-Chloro-2-methyl-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178448-14-1 | |
Record name | 4-Chloro-2-methyl-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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